molecular formula C12H9ClN2O4 B1672656 FG-2216 CAS No. 223387-75-5

FG-2216

Número de catálogo: B1672656
Número CAS: 223387-75-5
Peso molecular: 280.66 g/mol
Clave InChI: OUQVKRKGTAUJQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FG-2216 (IOX3) es un compuesto novedoso y activo por vía oral que se dirige a la prolil hidroxilasa-2 (PHD2) inducible por hipoxia (HIF). Su estructura química se muestra a continuación: !this compound Chemical Structure)

Métodos De Preparación

FG-2216 se puede sintetizar a través de varias rutas, pero el método sintético más común implica los siguientes pasos:

    Paso 1: Comience con un núcleo de pirimidina adecuado.

    Paso 2: Introduzca grupos funcionales para modificar la estructura del núcleo.

    Paso 3: Optimice el compuesto para la inhibición de PHD2.

Los métodos de producción industrial típicamente implican síntesis a gran escala utilizando protocolos establecidos. Los detalles específicos sobre la producción industrial son propietarios.

Análisis De Reacciones Químicas

FG-2216 experimenta varios tipos de reacciones:

    Oxidación: Puede oxidarse en ciertas condiciones.

    Reducción: Las reacciones de reducción pueden ocurrir, afectando su estabilidad.

    Sustitución: Los sustituyentes se pueden agregar o reemplazar. Los reactivos comunes incluyen oxidantes, agentes reductores y nucleófilos. Los principales productos formados dependen de las condiciones de reacción y los sustituyentes.

Aplicaciones Científicas De Investigación

FG-2216 is an orally active prolyl-hydroxylase inhibitor, studied for its ability to stabilize hypoxia-inducible factors (HIF) independent of oxygen availability . By inhibiting prolyl hydroxylases, this compound increases erythropoietin (EPO) production and affects various physiological processes .

Scientific Research Applications

  • Erythropoiesis Stimulation: this compound significantly increases plasma EPO concentrations, as demonstrated in a phase 1 study involving healthy individuals and hemodialysis patients . In healthy subjects, median plasma EPO levels rose from 6.4 U/L to 81.2 U/L within 12 hours after administration. Nephric hemodialysis patients experienced an even greater increase, with median levels rising from 7.8 U/L to 240.6 U/L within 24 hours .
  • Treatment of Anemia: this compound has potential clinical applications for treating congenital and acquired anemias . It can prevent anemia induced by phlebotomy and increase erythropoiesis .
  • Renal and Cardiovascular Benefits: In a rat model of kidney disease with metabolic syndrome, this compound improved renal and cardiovascular outcomes . It corrected blood hemoglobin levels, improved kidney function, increased glomerular filtration rate, and reduced proteinuria . this compound also corrected hypertension, improved heart function, and reduced cardiac hypertrophy and fibrosis .
  • Metabolic Effects: this compound has shown promise in addressing metabolic disorders associated with kidney failure . Studies in obese ZSF1 rats with unilateral nephrectomy revealed that this compound increased renal glucose excretion and decreased body weight, fat pad weight, and serum cholesterol .
  • Modulation of T Regulatory Cells: this compound has been identified as a potent epigenetic modulator that can reverse TGF-β1 induced T regulatory cells . It can reverse TGF-β mediated changes in epigenetic marks in the Foxp3 gene, which is crucial for the stability and function of T regulatory cells .

Case Studies and Clinical Trials

  • Phase 1 Study in ESRD Patients: A phase 1 study used this compound to test its ability to stimulate EPO production in nephric and anephric patients with end-stage renal disease (ESRD) on regular dialysis . The results showed a significant increase in plasma EPO concentrations in all participants, with the most substantial rise observed in nephric HD patients .
  • Rat Model of Kidney Disease and Metabolic Syndrome: this compound was administered to rats post-unilateral nephrectomy, improving renal and cardiovascular outcomes and reducing obesity . The treatment led to improved kidney function, reduced proteinuria, and corrected hypertension .
  • Rhesus Macaques Studies: In rhesus macaques, this compound administration led to a significant and reversible increase in circulating plasma Epo levels . Chronic oral dosing was well-tolerated, increased erythropoiesis, and prevented anemia induced by weekly phlebotomy .

Data Table: Effects of this compound in Animal Models

ParameterModelEffect of this compoundReference
Blood Hemoglobin LevelsNx-Ob-ZSF1 rats (kidney failure)Corrected blood hemoglobin levels
Glomerular Filtration RateNx-Ob-ZSF1 ratsIncreased glomerular filtration rate
ProteinuriaNx-Ob-ZSF1 ratsDecreased proteinuria
Body WeightNx-Ob-ZSF1 ratsDecreased body weight
Fat Pad WeightNx-Ob-ZSF1 ratsDecreased fat pad weight
Serum CholesterolNx-Ob-ZSF1 ratsDecreased serum cholesterol
Blood PressureNx-Ob-ZSF1 ratsCorrected hypertension
Cardiac FunctionNx-Ob-ZSF1 ratsImproved diastolic and systolic heart function
Cardiac Hypertrophy and FibrosisNx-Ob-ZSF1 ratsReduced cardiac hypertrophy and fibrosis
Plasma Epo LevelsRhesus MacaquesIncreased circulating plasma Epo levels (82- to 309-fold at 60 mg/kg)
ErythropoiesisRhesus MacaquesIncreased erythropoiesis
AnemiaRhesus Macaques (with phlebotomy)Prevented anemia

Potential Concerns

Mecanismo De Acción

El mecanismo de FG-2216 implica la inhibición de PHD2, lo que lleva a la estabilización de HIF. Esto evita la degradación de HIF, lo que le permite activar los genes diana involucrados en la eritropoyesis, la angiogénesis y el metabolismo.

Comparación Con Compuestos Similares

FG-2216 destaca por su biodisponibilidad oral y su potencia. Compuestos similares incluyen otros inhibidores de PHD como FG-4592 (roxadustat) y DMOG (dimetilóxalilglicina).

Recuerde que this compound se estudia principalmente por su potencial para tratar la anemia y comprender las vías relacionadas con la hipoxia. Los investigadores continúan explorando sus aplicaciones terapéuticas en diversos campos

Actividad Biológica

FG-2216, also known as YM311, is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which play a crucial role in the regulation of HIF stability and activity under varying oxygen levels. This compound has garnered attention for its therapeutic potential in treating anemia, particularly in patients with chronic kidney disease (CKD) and those undergoing dialysis.

This compound inhibits PHD enzymes, leading to the stabilization of HIF-α proteins. This stabilization enhances the transcription of genes involved in erythropoiesis, including erythropoietin (EPO), a hormone that stimulates red blood cell production. The IC50 value for this compound against PHD2 is reported to be 3.9 μM, indicating its potent inhibitory effect on this enzyme .

Pharmacodynamics and Efficacy

Erythropoietin Production:
In clinical studies, this compound has demonstrated significant increases in plasma EPO levels. In a phase I study involving hemodialysis patients, median plasma EPO concentrations rose dramatically from baseline to peak levels, with nephric patients showing the most substantial increase—up to 240.6 U/L after 24 hours post-administration .

Renal and Cardiovascular Outcomes:
In preclinical models, such as the Nx-Ob-ZSF1 rat model of kidney disease with metabolic syndrome, this compound improved renal function by increasing glomerular filtration rate (GFR) and reducing proteinuria. The treatment also resulted in reductions in peritubular fibrosis and glomerulosclerosis . Moreover, this compound corrected hypertension and improved cardiac function, indicating its potential benefits beyond hematopoiesis .

Case Studies

  • Phase I Study in Hemodialysis Patients :
    • Participants : 12 patients with end-stage renal disease (ESRD).
    • Results : Significant rise in plasma EPO levels; median increase from 7.8 U/L to 240.6 U/L in nephric patients.
    • Pharmacokinetics : Minimal removal of this compound during dialysis; pharmacokinetic parameters were comparable to healthy subjects .
  • Preclinical Study in Nx-Ob-ZSF1 Rats :
    • Treatment Regimen : Oral administration of this compound at 40 mg/kg three times a week for 18 weeks.
    • Findings : Improved kidney function and histopathology; decreased body weight and fat pad weight; corrected blood hemoglobin levels .

Data Summary

ParameterBaseline (U/L)Peak (U/L)Change (%)
Plasma EPO (Nephric HD)7.8240.6+2,000%
Plasma EPO (Anephric HD)4.463.1+1,400%
GFR (Nx-Ob-ZSF1 Rats)Not statedIncreasedSignificant improvement
Body Weight (Nx-Ob-ZSF1 Rats)Not statedDecreasedSignificant reduction

Propiedades

IUPAC Name

2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQVKRKGTAUJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223387-75-5
Record name FG-2216
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223387755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FG-2216
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 223387-75-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FG-2216
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU921DS4Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FG-2216
Reactant of Route 2
Reactant of Route 2
FG-2216
Reactant of Route 3
Reactant of Route 3
FG-2216
Reactant of Route 4
Reactant of Route 4
FG-2216
Reactant of Route 5
Reactant of Route 5
FG-2216
Reactant of Route 6
FG-2216
Customer
Q & A

Q1: What makes N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine (IOX3/UN9) a compound of interest in various research studies?

A1: N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine has garnered significant attention in biochemical research due to its ability to inhibit specific enzymes. Several research papers highlight its use in crystallographic studies to understand the structural basis of enzyme inhibition. This is particularly relevant in investigations focusing on enzymes involved in oxygen sensing and metabolic pathways.

Q2: The provided research papers mention IOX3/UN9 in complex with proteins like HIF prolyl hydroxylase 2 (PHD2/EGLN1) and the fat mass and obesity-associated protein (FTO). What is the significance of these interactions?

A: The research papers demonstrate that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine acts as a ligand, binding to the active sites of these enzymes. [, , ]. This binding interaction helps researchers visualize and understand the structural features of the enzyme's active site and can be crucial for designing more specific and potent inhibitors.

Q3: One of the papers examines a specific variant of HIF prolyl hydroxylase 2 (PHD2/EGLN1) with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. Why is it important to study different enzyme variants in this context?

A: Studying different variants of PHD2/EGLN1, such as the G294E variant mentioned in one paper [], provides insights into how specific amino acid changes within the enzyme structure can affect its interaction with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. This understanding is essential for developing a comprehensive picture of structure-activity relationships and can guide the design of drugs targeting specific enzyme variants.

Q4: Beyond HIF prolyl hydroxylase 2 and FTO, is N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine known to interact with other biological targets?

A: Yes, research indicates that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine also interacts with Tpa1p, a protein involved in termination and polyadenylation in Saccharomyces cerevisiae []. This interaction highlights the compound's potential to influence various cellular processes and underscores the need for further research into its broader biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.